N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide
Overview
Description
N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have gained significant attention as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders. MS-275 has been extensively studied for its potential therapeutic applications, and
Mechanism of Action
N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide exerts its effects by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, this compound leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. Additionally, this compound has been shown to affect the expression of non-histone proteins, such as transcription factors and cell cycle regulators, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has been found to modulate the expression of genes involved in angiogenesis, inflammation, and immune response, suggesting its potential application in the treatment of other diseases such as autoimmune disorders and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide is its specificity for HDAC enzymes, making it a promising therapeutic agent with fewer side effects than other non-specific HDAC inhibitors. However, this compound has been found to have limited efficacy in certain types of cancer, and its use in combination with other drugs may be required for optimal therapeutic outcomes. Additionally, the optimal dosage and administration of this compound for different diseases and patient populations are still being investigated.
Future Directions
For research on N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide include the investigation of its potential application in the treatment of other diseases beyond cancer, such as neurodegenerative disorders and inflammatory diseases. Moreover, the identification of biomarkers that can predict the response to this compound treatment and the development of more potent and selective HDAC inhibitors are areas of active research. Finally, the investigation of this compound in combination with other drugs and therapies may lead to improved therapeutic outcomes for patients.
Scientific Research Applications
N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. HDAC inhibitors such as this compound have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. Moreover, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)methylsulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-3-5-14(6-4-12)11-22(20,21)18-16-9-7-15(8-10-16)17-13(2)19/h3-10,18H,11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMWQURSYUJKGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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